(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
Description
“(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol” (hereafter referred to as Compound A) is a synthetic derivative of D-ribitol, a sugar alcohol, modified with a 1,4-anhydro ring and a substituted aromatic group at the C1 position. Its molecular formula is C₁₂H₁₃F₂O₄, featuring a 2,4-difluoro-5-methylphenyl substituent. The stereochemistry (1S) ensures a specific spatial arrangement critical for interactions with biological targets .
Structurally, Compound A combines the rigidity of the anhydro ribitol backbone with the lipophilic aromatic substituent.
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1 |
InChI Key |
SNNBPMAXGYBMHM-JAGXHNFQSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Biological Activity
(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a purine nucleoside analogue that has garnered interest due to its potential biological activities, particularly in the realm of antitumor effects. This compound exhibits structural features that allow it to interact with various biological targets, which can lead to significant therapeutic implications.
The molecular formula of this compound is with a molecular weight of 340.214 g/mol. It contains four chiral centers and is classified under RNA linking compounds .
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, thereby interfering with nucleic acid synthesis and function. As a purine nucleoside analogue, it can inhibit key enzymes involved in nucleotide metabolism, leading to reduced proliferation of cancer cells.
Antitumor Activity
Research has indicated that this compound exhibits broad antitumor activity. For instance:
- In vitro studies demonstrate that this compound inhibits the growth of various cancer cell lines, including leukemia and mammary carcinoma cells. The effective concentration required for a 50% reduction in cell viability was found to be as low as M for leukemia L1210 cells .
- A study highlighted that the compound's structural modifications significantly influenced its anticancer properties, emphasizing the importance of chirality in its biological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Modifications at the anomeric carbon and aromatic substitutions have been shown to enhance selectivity towards specific receptor subtypes, such as the 5-HT(1A) receptor .
- The presence of fluorine atoms in the phenyl ring contributes to increased lipophilicity and potential receptor binding affinity.
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (M) | Mechanism |
|---|---|---|---|
| Antitumor | Leukemia L1210 | Inhibition of nucleic acid synthesis | |
| Antitumor | Mammary Carcinoma TA3 | Interference with cell proliferation | |
| Receptor Binding | 5-HT(1A Receptor | Not specified | Mimics natural nucleosides |
Comparison with Similar Compounds
Table 1: Key Structural Features of Anhydro Ribitol Derivatives
Key Observations:
Substituent Diversity: Compound A’s difluoro-methylphenyl group enhances lipophilicity compared to pseudouridine’s pyrimidine ring or polyinosinic acid’s purine base. This may improve membrane permeability but reduce solubility in aqueous environments . The absence of a phosphate group (vs. polyinosinic acid) limits its role in nucleic acid interactions but simplifies synthetic routes .
Stereochemical Specificity: The (1S) configuration in Compound A and HY-152297 is critical for binding selectivity, as seen in immucillins where stereochemistry dictates nanomolar affinity for parasitic vs. human enzymes .
Key Observations:
Lipophilicity :
Compound A’s higher LogP (2.1) compared to immucillins (0.7) or pseudouridine (-1.2) suggests better cell membrane penetration but may require formulation optimization for in vivo delivery.
Immune modulation: TLR3 activation by polyinosinic acid highlights the backbone’s versatility in diverse pathways.
Mechanistic Implications
- Fluorine Effects: The 2,4-difluoro group in Compound A may enhance metabolic stability and electron-withdrawing effects, altering binding kinetics compared to non-fluorinated analogues like HY-152297 .
Preparation Methods
Detailed Synthetic Route
While specific proprietary or patented methods may vary, the general synthetic approach can be outlined as follows:
Starting Materials : Commercially available D-ribitol or protected D-ribose derivatives serve as the carbohydrate backbone precursor.
Anhydro Formation : The 1,4-anhydro bridge is formed by intramolecular cyclization, often under acidic or dehydrating conditions, to yield the bicyclic ribitol structure with the desired (1S) stereochemistry.
Aromatic Substitution : The 2,4-difluoro-5-methylphenyl group is introduced via nucleophilic substitution or coupling reactions at the anomeric carbon. This step requires activation of the ribitol moiety (e.g., as a halide or triflate) and subsequent reaction with the aromatic nucleophile or organometallic reagent.
Stereochemical Control : The stereochemistry at C-1 is controlled through selective reaction conditions and chiral catalysts or auxiliaries, ensuring the (1S) configuration.
Purification : The crude product is purified by chromatographic techniques such as preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.
Characterization : Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography where available.
Solubility and Formulation Preparation
For practical use, especially in biological assays, the compound is prepared in solution form. Common solvents include dimethyl sulfoxide (DMSO), water, ethanol, and dimethylformamide (DMF), depending on solubility:
| Solvent | Notes on Use |
|---|---|
| DMSO | Preferred for stock solutions due to good solubility; typical concentrations: 5 mM, 10 mM, 20 mM |
| Water | Used if compound exhibits sufficient aqueous solubility |
| Ethanol | Alternative solvent for partial solubility |
| DMF | Used occasionally for difficult-to-dissolve samples |
In vivo formulations often require mixtures to enhance solubility and bioavailability, such as:
- DMSO : Tween 80 : Saline in ratios like 10:5:85
- DMSO : PEG300 : Tween 80 : Saline in ratios like 10:40:5:45
- DMSO : Corn oil in ratios like 10:90
These formulations are prepared by sequential mixing with thorough clarification between additions to ensure homogeneity.
Quantitative Preparation Data
The following table summarizes the preparation of stock solutions from solid compound mass for different molarities, based on molecular weight approximately 260.23 g/mol:
| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |
|---|---|---|---|
| 1 mM | 3.84 | 19.21 | 38.43 |
| 5 mM | 0.77 | 3.84 | 7.69 |
| 10 mM | 0.38 | 1.92 | 3.84 |
Note: The solvent volume is calculated to achieve the desired molarity based on compound mass and molecular weight.
Research and Literature Insights
- The compound is structurally related to purine nucleoside analogues that exhibit antitumor activity by inhibiting DNA synthesis and inducing apoptosis.
- Stereochemistry plays a critical role in biological activity; thus, the synthetic method emphasizes enantiomeric purity, often achieved by chiral chromatography or enantioselective synthesis.
- The synthetic approaches are modular, allowing variation in the aromatic substituents and ribitol stereochemistry to optimize potency and pharmacokinetics.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C12H14F2O4 |
| Molecular Weight | ~260.23 g/mol |
| Key Synthetic Steps | Anhydro bridge formation, aromatic substitution at C-1, stereochemical control |
| Solvents for Stock Solution | DMSO (preferred), water, ethanol, DMF |
| In Vivo Formulations | DMSO/Tween 80/Saline, DMSO/PEG300/Tween 80/Saline, DMSO/Corn oil |
| Purification Techniques | Preparative chiral HPLC, chromatography |
| Characterization Methods | NMR, MS, X-ray crystallography |
| Stereochemistry Importance | (1S) configuration critical for activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, and how is its structure validated?
- Methodological Answer : The synthesis typically involves regioselective functionalization of the D-ribitol backbone. For example, H-phosphonate chemistry is used to introduce substituents at the 5-O position, as seen in analogous anhydro-ribitol derivatives . Key steps include protecting group strategies (e.g., levulinyl or dimethoxytrityl groups) and phosphitylation with reagents like 2-cyanoethyl-H-phosphonyl chloride. Structural validation employs NMR (¹H, ¹³C, and ³¹P for phosphorylated intermediates), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute stereochemical confirmation .
Q. What is the biochemical significance of the D-ribitol moiety in this compound?
- Methodological Answer : The D-ribitol scaffold mimics natural polyols (e.g., ribitol in lichens) involved in osmoregulation and enzyme interactions . Its conformational rigidity and hydroxyl group arrangement enable binding to enzymes like ribitol dehydrogenases (RDHs), which convert polyols to ketoses. Researchers can assess this via competitive inhibition assays using recombinant RDHs and substrate analogs .
Advanced Research Questions
Q. How does this compound inhibit 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase, and what kinetic parameters define its potency?
- Methodological Answer : The compound acts as a transition-state analog, exploiting structural similarity to the enzyme’s natural substrate. Kinetic studies (e.g., steady-state inhibition assays) reveal sub-nanomolar Ki values, as observed in related immucillin derivatives (Ki = 77 pM for 5'-methylthioadenosine nucleosidase) . Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinity, while mutagenesis studies identify critical residues for interaction .
Q. How do contradictory reports on its activity across JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways inform mechanistic studies?
- Methodological Answer : Contradictions may arise from cell-type-specific signaling crosstalk or off-target effects. To resolve this:
- Perform pathway-specific luciferase reporter assays in isogenic cell lines.
- Use phosphoproteomics (e.g., Western blotting for phosphorylated STAT3, IκBα, or Akt) under controlled dosing .
- Apply computational docking to compare binding poses with pathway-specific kinases (e.g., JAK2 vs. PI3K) .
Q. What computational strategies predict its interactions with MAIT cell-activating proteins?
- Methodological Answer : Molecular dynamics (MD) simulations and homology modeling (using MAIT TCR/MR1 complex structures) identify key hydrogen bonds and hydrophobic contacts. For example, the 2,4-difluoro-5-methylphenyl group may occupy a hydrophobic pocket in MR1, analogous to 5-OP-RU, a bacterial metabolite activating MAIT cells . Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituents .
Experimental Design Considerations
-
Enzyme Inhibition Studies :
-
Structural Analysis :
-
In Vivo Efficacy :
Contradiction Analysis Framework
- Case Example : Discrepancies in NF-κB activation vs. inhibition reports.
- Hypothesis Testing :
Test compound purity (HPLC ≥98%) to rule out batch variability .
Use NF-κB luciferase reporters in TLR4-stimulated macrophages vs. TNFα-treated epithelial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
